molecular formula C4H8NNaO5 B1292496 L-Aspartic acid sodium salt monohydrate CAS No. 323194-76-9

L-Aspartic acid sodium salt monohydrate

Cat. No.: B1292496
CAS No.: 323194-76-9
M. Wt: 173.10 g/mol
InChI Key: PPTHNBYUFXSJPS-JIZZDEOASA-M
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Description

L-Aspartic acid sodium salt monohydrate, also known as sodium L-aspartate monohydrate, is a sodium salt of aspartic acid. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in various scientific and industrial applications due to its unique properties and functions.

Mechanism of Action

Target of Action

L-Aspartic acid sodium salt monohydrate, also known as Sodium aspartate monohydrate or Sodium L-aspartate, primarily targets nerve cells . It plays a crucial role in the synthesis of nerve cell proteins . It also stimulates the depolarization of nerve cell membranes .

Mode of Action

This compound interacts with its targets by acting as an amine donor for transamination reactions . This interaction results in changes in the nerve cell proteins and the depolarization of nerve cell membranes .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a dicarboxylic amino acid that participates in the urea cycle . It also plays a role in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Furthermore, it serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Pharmacokinetics

It is known that the compound readily dissociates into its constituent amino acids, l-ornithine and l-aspartate, which are absorbed by active transport . The absorption of these amino acids is largely dependent on the sodium ion gradient .

Result of Action

The action of this compound results in the incorporation of the ammonia molecule into urea and glutamine . This process helps in reducing the levels of ambient ammonia, thereby playing a significant role in the management of hepatic encephalopathy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it is recommended to avoid dust formation and ensure adequate ventilation during its handling .

Biochemical Analysis

Biochemical Properties

Sodium aspartate monohydrate plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and neurotransmitters. It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate and alpha-ketoglutarate to oxaloacetate and glutamate . This interaction is essential for the urea cycle and the synthesis of other amino acids. Sodium aspartate monohydrate also interacts with proteins involved in the malate-aspartate shuttle, which is critical for transferring reducing equivalents across the mitochondrial membrane .

Cellular Effects

Sodium aspartate monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a neurotransmitter in the central nervous system, where it stimulates the depolarization of nerve cell membranes . Additionally, sodium aspartate monohydrate affects gene expression by modulating the activity of transcription factors and other regulatory proteins. It also plays a role in cellular metabolism by participating in the citric acid cycle and gluconeogenesis .

Molecular Mechanism

The molecular mechanism of sodium aspartate monohydrate involves its binding interactions with biomolecules and its role in enzyme activation and inhibition. Sodium aspartate monohydrate binds to aspartate receptors on the cell surface, triggering a cascade of intracellular signaling events . It also acts as an activator of aspartate aminotransferase, enhancing the enzyme’s catalytic activity . Furthermore, sodium aspartate monohydrate can influence gene expression by binding to specific DNA sequences and regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium aspartate monohydrate can change over time due to its stability and degradation. Studies have shown that sodium aspartate monohydrate remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term exposure to sodium aspartate monohydrate in in vitro and in vivo studies has demonstrated its potential to alter cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of sodium aspartate monohydrate vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and improve memory in rodents . At high doses, sodium aspartate monohydrate can cause toxic effects, including neurotoxicity and liver damage . Threshold effects have been observed, where the beneficial effects of sodium aspartate monohydrate are only seen within a specific dosage range .

Metabolic Pathways

Sodium aspartate monohydrate is involved in several metabolic pathways, including the urea cycle, the citric acid cycle, and gluconeogenesis. It interacts with enzymes such as aspartate aminotransferase and fumarase, which are essential for the conversion of aspartate to other metabolites . Sodium aspartate monohydrate also plays a role in the malate-aspartate shuttle, which is critical for maintaining redox balance in cells .

Transport and Distribution

Within cells and tissues, sodium aspartate monohydrate is transported and distributed by specific transporters and binding proteins. It is taken up by cells through sodium-coupled aspartate transporters, which facilitate its movement across the cell membrane . Once inside the cell, sodium aspartate monohydrate can be distributed to various cellular compartments, including the cytoplasm and mitochondria .

Subcellular Localization

Sodium aspartate monohydrate is localized in specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and mitochondria, where it participates in metabolic reactions . The subcellular localization of sodium aspartate monohydrate is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Aspartic acid sodium salt monohydrate can be synthesized by reacting L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to promote the reaction, resulting in the formation of sodium aspartate. The product is then crystallized and dried to obtain sodium aspartate monohydrate .

Industrial Production Methods: In industrial settings, sodium aspartate monohydrate is produced using similar methods but on a larger scale. The process involves the use of high-purity L-aspartic acid and sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The crystallization and drying steps are optimized to produce sodium aspartate monohydrate in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: L-Aspartic acid sodium salt monohydrate undergoes various chemical reactions, including:

    Oxidation: Sodium aspartate can be oxidized to form oxaloacetate.

    Reduction: It can be reduced to form aspartate.

    Substitution: Sodium aspartate can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

    Oxidation: Oxaloacetate

    Reduction: Aspartate

    Substitution: Metal aspartates (e.g., calcium aspartate, magnesium aspartate)

Scientific Research Applications

L-Aspartic acid sodium salt monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Aspartic acid sodium salt monohydrate can be compared with other similar compounds such as:

    Calcium Aspartate: Similar to sodium aspartate but with calcium as the cation. It is used as a calcium supplement.

    Magnesium Aspartate: Contains magnesium as the cation and is used as a magnesium supplement.

    Potassium Aspartate: Contains potassium as the cation and is used to replenish potassium levels in the body.

Uniqueness: this compound is unique due to its specific role in enhancing athletic performance and its use in various scientific research applications. Its ability to facilitate the tricarboxylic acid cycle flux and act as a neurotransmitter sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTHNBYUFXSJPS-JIZZDEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186056
Record name Sodium aspartate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3792-50-5, 323194-76-9
Record name L-Aspartic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium aspartate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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